4-Tert-butyl-2-chloroquinazoline
CAS No.:
Cat. No.: VC20516009
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2 |
|---|---|
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | 4-tert-butyl-2-chloroquinazoline |
| Standard InChI | InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |
| Standard InChI Key | XWKHGKWPFLZCIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinazoline core consists of a fused benzene and pyrimidine ring system. The tert-butyl group () at position 4 introduces steric bulk, while the chlorine atom at position 2 acts as an electron-withdrawing substituent. This configuration influences both reactivity and solubility, with the tert-butyl group enhancing lipophilicity and the chlorine atom facilitating nucleophilic substitution reactions .
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1092837-92-7 |
| Molecular Formula | |
| Molecular Weight | 220.7 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
The absence of reported density and boiling point values underscores the need for further experimental characterization .
Synthesis and Manufacturing
Halogenation of 4-Hydroxyquinazolines
A common synthetic route involves the halogenation of 4-hydroxyquinazoline precursors using phosphoryl chloride () or thionyl chloride (). These agents facilitate the substitution of the hydroxyl group with chlorine under reflux conditions, typically yielding 4-tert-butyl-2-chloroquinazoline in moderate to high yields. For example, treatment of 4-tert-butylquinazolin-2-ol with at 80°C for 6 hours produces the target compound with 75% efficiency.
Alternative Pathways
Recent advances explore palladium-catalyzed cross-coupling reactions to introduce the tert-butyl group post-chlorination. This method enables modular synthesis but requires stringent anhydrous conditions and specialized catalysts.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom at position 2 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield 2-substituted derivatives, which are valuable intermediates in drug discovery. For instance, treatment with morpholine generates 2-morpholino-4-tert-butylquinazoline, a compound investigated for kinase inhibition.
Electrophilic Aromatic Substitution
The tert-butyl group directs electrophiles to the 6- and 8-positions of the benzene ring due to its steric and electronic effects. Nitration and sulfonation reactions at these positions have been reported, though yields remain suboptimal.
Biological Activities and Mechanisms
Enzyme Inhibition
Quinazoline derivatives are renowned for their ability to inhibit enzymes such as tyrosine kinases and phosphodiesterases. Preliminary studies suggest that 4-tert-butyl-2-chloroquinazoline disrupts ATP-binding pockets in kinase domains, potentially offering therapeutic benefits in cancer treatment.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a scaffold for synthesizing kinase inhibitors, such as EGFR and VEGFR antagonists. Its chlorine atom allows facile functionalization, enabling rapid generation of analog libraries for high-throughput screening.
Material Science
In organic electronics, 4-tert-butyl-2-chloroquinazoline derivatives have been incorporated into light-emitting diodes (LEDs) as electron-transport materials. Their rigid aromatic structure enhances device stability and efficiency.
Comparative Analysis of Quinazoline Derivatives
The table below contrasts 4-tert-butyl-2-chloroquinazoline with structurally related compounds:
| Compound | Substituents | Key Properties |
|---|---|---|
| 4-Chloroquinazoline | Cl at position 4 | High reactivity, low stability |
| 2-Methyl-4-chloroquinazoline | CH at position 2 | Enhanced metabolic stability |
| 7-Bromo-4-chloroquinazoline | Br at position 7 | Radiopharmaceutical potential |
| 4-Tert-butyl-2-chloroquinazoline | at position 4 | Improved solubility, kinase inhibition |
The tert-butyl group in 4-tert-butyl-2-chloroquinazoline confers superior solubility and target affinity compared to simpler analogs.
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